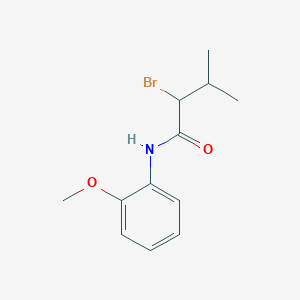
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Yancheva et al. (2015) reports on the synthesis of novel N-(α-bromoacyl)-α-amino esters, including derivatives similar to 2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide. The research investigated their cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds showed low cytotoxicity and no significant antibacterial or anti-inflammatory activity, which could be beneficial for their use in prodrug development (Yancheva et al., 2015).
Xanthine Oxidase Inhibitory Properties
Another study by Smelcerovic et al. (2016) examined the inhibitory activity of similar N-(α-bromoacyl)-α-amino esters against xanthine oxidase (XO). The compounds did not exhibit significant inhibitory effects on XO, suggesting that their noncyclic molecular structure may influence their biological activity. The study also highlighted favorable pharmacokinetic and toxicological properties, indicating potential use in prodrug strategies (Smelcerovic et al., 2016).
Intermediate in Anti-inflammatory Agent Synthesis
Xu and He (2010) describe 2-bromo-6-methoxynaphthalene as an important intermediate in creating non-steroidal anti-inflammatory agents. The paper discusses various synthetic procedures for creating this compound, highlighting environmental and toxicological concerns related to traditional methods. This research underscores the importance of finding safer and more efficient synthetic pathways for such intermediates (Xu & He, 2010).
Photosensitizer for Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine compound with potential use in photodynamic therapy, especially for cancer treatment. The compound's high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a promising candidate for this therapeutic approach (Pişkin et al., 2020).
MMP Inhibitor for Cancer Imaging
Wagner et al. (2009) discussed the synthesis and small-animal PET studies of a CGS 27023A derivative as a potent matrix metalloproteinase inhibitor, potentially useful in cancer imaging. This research highlights the application of such compounds in developing new imaging agents for cancer diagnosis (Wagner et al., 2009).
Properties
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8(2)11(13)12(15)14-9-6-4-5-7-10(9)16-3/h4-8,11H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZUKMKPPDUGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
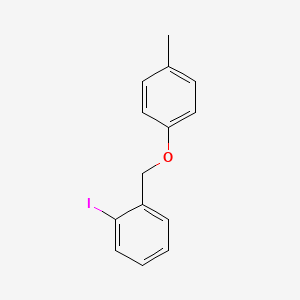
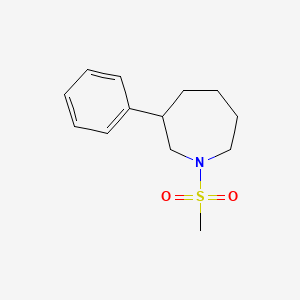
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2581238.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
![1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2581241.png)
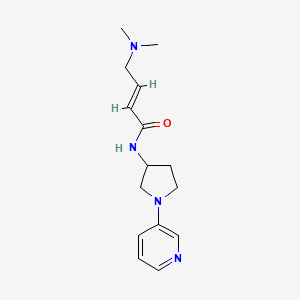
![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)
methyl}quinolin-8-ol](/img/structure/B2581245.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
![(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide](/img/structure/B2581251.png)
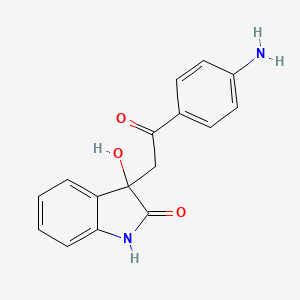
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)

